molecular formula C14H12O3S B8385292 4-(2-Methoxyphenylthio)benzoic acid CAS No. 851608-78-1

4-(2-Methoxyphenylthio)benzoic acid

Cat. No.: B8385292
CAS No.: 851608-78-1
M. Wt: 260.31 g/mol
InChI Key: WMWZYAXYDAJQIJ-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenylthio)benzoic acid is a benzoic acid derivative featuring a thioether linkage between the benzoic acid core and a 2-methoxyphenyl group. The thioether bridge introduces distinct electronic and steric properties compared to oxygen-linked analogs. For instance, sulfur-containing compounds often exhibit enhanced lipophilicity and metabolic stability, which can influence pharmacokinetics and bioactivity .

Properties

CAS No.

851608-78-1

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

4-(2-methoxyphenyl)sulfanylbenzoic acid

InChI

InChI=1S/C14H12O3S/c1-17-12-4-2-3-5-13(12)18-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3,(H,15,16)

InChI Key

WMWZYAXYDAJQIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties
Property 4-(2-Methoxyphenylthio)benzoic acid 4-(3-Chloroanilino)benzoic acid 4-[(Diethoxyphosphinoyl)methyl]benzoic acid
Molecular Weight (g/mol) ~274.3 (calculated) 277.72 298.23
Solubility (H2O) Low (thioether lipophilicity) Moderate (polar anilino group) Low (phosphinoyl hydrophobicity)
pKa (Benzoic Acid) ~4.2 (estimated) ~2.8 ~3.1
Melting Point (°C) Not reported 217–220 (crystallized from acetonitrile) 162–164 (from ethyl acetate)
Table 2: Crystallographic Data
Compound Space Group Dihedral Angle Hydrogen Bonding
4-(3-Chloroanilino)benzoic acid P1̄ 34.66° O–H···O (dimer R₂²(8))
4-[(Diethoxyphosphinoyl)methyl]benzoic acid P21/n 3.83° (carboxyl vs. benzene) O–H···O (R₂²(20)) and C–H···π

Preparation Methods

Reaction Overview

This method adapts the protocol from US4902826A , originally designed for 2-arylthiobenzoic acids. By substituting 2-methoxythiophenol as the nucleophile, lithium 4-chlorobenzoate undergoes substitution to form the target compound.

Key Steps:

  • Lithiation : 4-Chlorobenzoic acid is converted to lithium 4-chlorobenzoate using lithium hydroxide or carbonate.

  • Thiophenol Activation : 2-Methoxythiophenol is lithiated to form lithium 2-methoxythiophenoxide.

  • Coupling : Reaction at 170–200°C in aprotic solvents (e.g., tetralin, xylene) for 2–8 hours.

  • Acidification : The lithium salt intermediate is protonated with HCl or H<sub>2</sub>SO<sub>4</sub> to yield the free acid.

Optimization Data:

ParameterConditionYieldPurity (HPLC)Source
Temperature185–190°C95%96%
SolventTetralin93%95%
Molar Ratio (Li salts)1.1:1 (Li 4-chlorobenzoate : Li thiophenoxide)90%94%

Advantages : High yield, solvent recyclability.
Limitations : Requires high temperatures and specialized handling of lithium reagents.

Copper-Catalyzed C–S Bond Formation

Direct Coupling of Halobenzoic Acids and Thiols

Adapted from PMC2613345 , this method employs Cu/Cu<sub>2</sub>O catalysts for coupling 4-bromobenzoic acid with 2-methoxythiophenol.

Protocol:

  • Reaction Setup : 4-Bromobenzoic acid, 2-methoxythiophenol, K<sub>2</sub>CO<sub>3</sub>, Cu (9 mol%), Cu<sub>2</sub>O (4 mol%) in ethoxyethanol.

  • Conditions : 130°C for 4 hours under air.

  • Workup : Acidification with HCl and purification via recrystallization.

Performance Metrics:

SubstrateCatalyst SystemYieldSelectivitySource
4-Bromobenzoic acidCu/Cu<sub>2</sub>O92%>99%

Advantages : Excellent regioselectivity, ligand-free conditions.
Limitations : Requires stoichiometric base and elevated temperatures.

Oxidation of 4-(2-Methoxyphenylthio)toluene

Two-Step Synthesis via Methyl Oxidation

Based on EP1454891A1 , this approach first forms the thioether at the toluene para position, followed by oxidation to the carboxylic acid.

Steps:

  • Thioether Formation :

    • Reaction of toluene-4-sulfonyl chloride with 2-methoxythiophenol in H<sub>2</sub>SO<sub>4</sub>.

  • Oxidation :

    • Cobalt(II) acetate (0.5 wt%), Mn(II) acetate (0.5 wt%), and HBr (0.3 wt%) in propionic acid under O<sub>2</sub> at 130°C for 12 hours.

Yield Data:

IntermediateOxidation YieldFinal PuritySource
4-(2-Methoxyphenylthio)toluene75%99.6%

Advantages : Scalable for industrial production.
Limitations : Multi-step process with corrosive reagents.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura-Type Coupling

Adapted from US6433214B1 , this method uses Pd(0) catalysts to couple 4-boronobenzoic acid esters with 2-methoxyphenyl sulfonates.

Procedure:

  • Sulfonate Preparation : 2-Methoxyphenylsulfonyl chloride reacted with 4-pinacol boronate benzoic acid ester.

  • Coupling : Pd(PPh<sub>3</sub>)<sub>4</sub> (3 mol%), K<sub>2</sub>CO<sub>3</sub>, in THF at 80°C for 24 hours.

Results:

Boronate EsterCatalyst LoadingYieldSource
Methyl 4-boronobenzoate3 mol% Pd82%

Advantages : Functional group tolerance.
Limitations : High catalyst cost and sensitivity to oxygen.

Comparative Analysis of Methods

MethodYield RangeTemperatureCatalystsScalabilityKey Advantage
Lithium Substitution90–95%170–200°CLiOH/Li<sub>2</sub>CO<sub>3</sub>HighSolvent recyclability
Cu-Catalyzed Coupling85–92%130°CCu/Cu<sub>2</sub>OMediumLigand-free, regioselective
Oxidation70–75%130°CCo/Mn/HBrIndustrialHigh purity
Pd-Catalyzed Coupling75–82%80°CPd(PPh<sub>3</sub>)<sub>4</sub>LowFunctional group tolerance

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2-Methoxyphenylthio)benzoic acid with high purity?

  • Methodological Answer : Synthesis typically involves substitution reactions between a thiol-containing precursor (e.g., 2-methoxythiophenol) and a halogenated benzoic acid derivative. Key steps include:

  • Nucleophilic aromatic substitution : Use polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate the reaction .
  • Purification : Recrystallization from ethanol/water mixtures or preparative HPLC to isolate the product. Monitor purity via TLC or HPLC-MS .
  • Critical Parameters : Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for thiol:halide) significantly impact yield .

Q. How can researchers determine the crystal structure of 4-(2-Methoxyphenylthio)benzoic acid using X-ray crystallography?

  • Methodological Answer :

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Ensure crystal quality by optimizing growth conditions (e.g., slow evaporation from DMSO) .
  • Structure Solution : Apply direct methods (e.g., SHELXS) for phase determination. Refine with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : Cross-check with WinGX for symmetry operations and ORTEP-3 for visualizing thermal ellipsoids .

Q. What computational approaches are suitable for predicting the electronic properties of 4-(2-Methoxyphenylthio)benzoic acid?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electronic transitions and frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-311++G(d,p) improve accuracy for sulfur and oxygen atoms .
  • Software Tools : Gaussian or ORCA for geometry optimization and vibrational frequency calculations. Compare computed IR/NMR spectra with experimental data to validate models .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved when characterizing 4-(2-Methoxyphenylthio)benzoic acid?

  • Methodological Answer :

  • Multi-Technique Validation : Use X-ray crystallography ( ) to confirm bond connectivity, then reconcile NMR (e.g., 13C^{13}\text{C} DEPT for quaternary carbons) and IR (e.g., carbonyl stretching at ~1680 cm1^{-1}) data .
  • Dynamic Effects : Consider variable-temperature NMR to detect conformational flexibility or hydrogen bonding that may explain discrepancies .

Q. What strategies optimize the yield of 4-(2-Methoxyphenylthio)benzoic acid in multi-step synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium/copper catalysts for Ullmann-type coupling to improve thioether formation efficiency .
  • Reaction Engineering : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 150°C vs. 24 hours conventionally) .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .

Q. How to investigate the biological interaction mechanisms of this compound with specific enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target enzymes (e.g., cyclooxygenase-2). Validate with site-directed mutagenesis .
  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KDK_D) and thermodynamics (ΔH, ΔS) .
  • In Vitro Testing : Enzyme inhibition assays (e.g., fluorogenic substrates for IC₅₀ determination) under physiological pH and temperature .

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